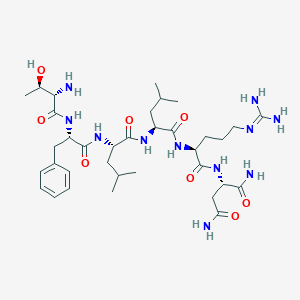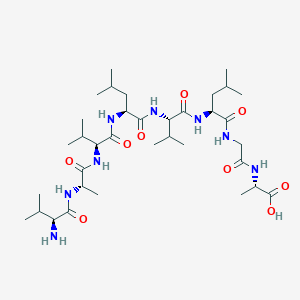
cOB1 phermone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
cOB1 pheromone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of cOB1 pheromone involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid .
Major Products Formed
The major product formed from the synthesis of cOB1 pheromone is the peptide itself, with the sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala .
Applications De Recherche Scientifique
cOB1 pheromone has a wide range of applications in scientific research:
Mécanisme D'action
cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
cCF10 pheromone: Another bacterial sex pheromone with similar antimicrobial properties.
cAM373 pheromone: Known for its role in bacterial communication and biofilm formation.
Uniqueness
cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C35H64N8O9 |
|---|---|
Poids moléculaire |
740.9 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |
Clé InChI |
CJVFIJXEPCVCTK-LWMBYGOMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


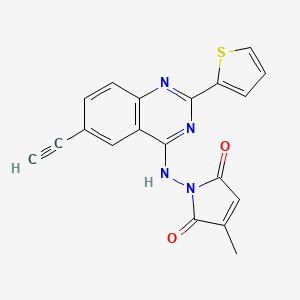
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
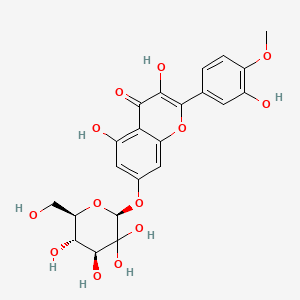

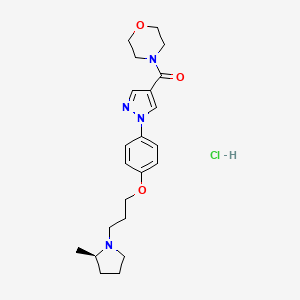
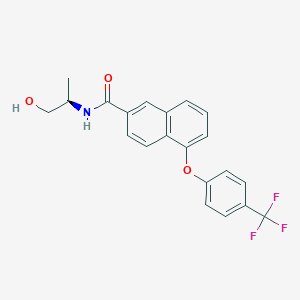
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)

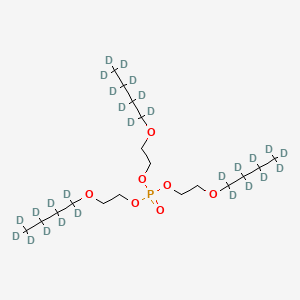
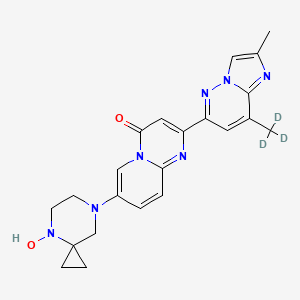

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
